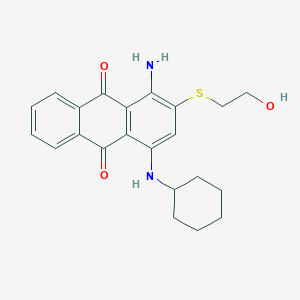
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.
Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.
Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Electronics: Employed in the production of electronic components due to its conductive properties.
Wirkmechanismus
The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.
2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.
Anthracene-9,10-dione: The core structure without any substituents.
Uniqueness
The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones
Eigenschaften
CAS-Nummer |
17362-05-9 |
|---|---|
Molekularformel |
C22H24N2O3S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI-Schlüssel |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Key on ui other cas no. |
17362-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















